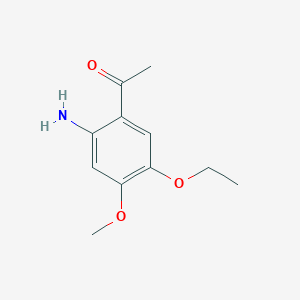
Parvifolixanthone A
Overview
Description
Parvifolixanthone A is a natural compound isolated from the twigs of Garcinia parvifolia. It is a yellow crystalline solid that is soluble in organic solvents such as alcohol and dimethyl sulfoxide but insoluble in water . This compound belongs to the xanthone family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Parvifolixanthone A is typically carried out through plant extraction methods. The raw materials are extracted from plants rich in this substance, followed by purification and crystallization steps to obtain purified this compound .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.
Chemical Reactions Analysis
Types of Reactions: Parvifolixanthone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of xanthones.
Industry: Its antioxidant properties make it a potential candidate for use in food preservation and cosmetics.
Mechanism of Action
The mechanism of action of Parvifolixanthone A involves several molecular targets and pathways:
Apoptosis: It induces programmed cell death in cancer cells by activating caspases and other apoptotic proteins.
Autophagy: It promotes the degradation of cellular components through autophagy pathways.
Cell Cycle Arrest: It inhibits cell proliferation by arresting the cell cycle at specific phases.
Signaling Pathways: It modulates key signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation.
Comparison with Similar Compounds
Parvifolixanthone A can be compared with other similar xanthone compounds, highlighting its uniqueness:
Latisxanthone C: Similar structure but different functional groups.
Butyraxanthone B: Similar structure but different physicochemical properties.
Garcinone E: Similar structure but different biological activities.
Isogarciniaxanthone E: Similar structure but different pharmacological properties.
These compounds share structural similarities with this compound but differ in their specific functional groups, physicochemical properties, and biological activities.
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-2,4,7-tris(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-14(2)7-10-17-13-20-25(32)21-24(31)18(11-8-15(3)4)23(30)19(12-9-16(5)6)27(21)34-28(20)26(33)22(17)29/h7-9,13,29-31,33H,10-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAAZIOBAWMBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)







